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tetrahydroquinoline

Cat. No.: B183376 Get Quote

An In-depth Technical Guide on the Pharmacological Profile of 7-Methoxy-1,2,3,4-
tetrahydroquinoline and its Derivatives

Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry,

forming the core of numerous biologically active compounds.[1] The addition of a methoxy

group at the 7-position significantly influences the molecule's physicochemical properties and

can play a crucial role in its interaction with biological targets. While direct and extensive

pharmacological data on 7-Methoxy-1,2,3,4-tetrahydroquinoline is limited in publicly

available literature, a comprehensive analysis of its derivatives provides significant insight into

the therapeutic potential of this core structure. This technical guide aims to consolidate the

existing pharmacological data on derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline and

related methoxy-substituted tetrahydroisoquinolines, offering a valuable resource for

researchers, scientists, and drug development professionals. The information is presented to

highlight the potential of the 7-methoxy-THQ scaffold in various therapeutic areas, supported

by experimental data and methodologies.

Chemical and Physical Properties
The fundamental properties of the parent compound, 7-Methoxy-1,2,3,4-tetrahydroquinoline,

are summarized below.
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Property Value Source

IUPAC Name
7-methoxy-1,2,3,4-

tetrahydroquinoline
[2]

Molecular Formula C₁₀H₁₃NO [2]

Molecular Weight 163.22 g/mol [2]

CAS Number 19500-61-9 [2]

SMILES COC1=CC2=C(CCCN2)C=C1 [2]

Pharmacological Profile of Derivatives
The therapeutic potential of the 7-methoxy-tetrahydroquinoline scaffold is primarily understood

through the pharmacological activities of its derivatives. These compounds have been

investigated for a range of activities, with the most prominent being in oncology and

neuroscience.

Oncology
Derivatives of the closely related 7-methoxy-tetrahydroisoquinoline scaffold have demonstrated

significant potential as anticancer agents.

One area of investigation is the development of tubulin-binding tumor-vascular disrupting

agents (VDAs).[3] A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-

2(1H)-one, has shown potent antiproliferative activity.[3] In mouse models, this compound

inhibited tumor growth by 62% at a dose of 1.0 mg/kg without obvious signs of toxicity.[3] It also

exhibited high antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, with

GI₅₀ values in the low to subnanomolar range.[3] Mechanistic studies indicated that this

compound inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature.

[3]

Another derivative, 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-

fluorophenyl)carbamate, has been shown to have in vitro antiproliferative activity at micromolar

concentrations.[4] It was found to suppress colony formation and migration of HCT-116 cells
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and induce oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.

[4]

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have also been synthesized and

evaluated as sigma-2 receptor ligands, which are overexpressed in many cancer cells.[5]

Several of these analogs showed excellent binding affinities for the sigma-2 receptor with Kᵢ

values in the low nanomolar range (5-6 nM) and demonstrated moderate anticancer activities

against human liver (Huh-7) and esophagus (KYSE-140) cancer cells.[5]

Compound Assay Cell Line Activity

7-Methoxy-4-(2-

methylquinazolin-4-

yl)-3,4-

dihydroquinoxalin-

2(1H)-one

Antiproliferative NIH-NCI 60 Panel GI₅₀: 10⁻¹⁰ M level

4-(2-chloroquinazo-4-

yl)-7-methoxy-3,4-

dihydroquinoxalin-

2(1H)-one

Antiproliferative Not specified GI₅₀: 0.53−2.01 nM

Compound 20d Antiproliferative
HCT-116, MCF-7, A-

549

Micromolar

concentrations

Compounds 3b, 3e,

4b, 4e (6,7-dimethoxy-

THIQ derivatives)

Sigma-2 Receptor

Binding
Not applicable Kᵢ: 5-6 nM

Neuroscience
Derivatives of 7-methoxy-tetrahydroisoquinoline have shown promise in the area of

neuroscience, particularly as potential antidepressants and dopamine receptor ligands.

A notable derivative, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol,

has demonstrated antidepressant-like activity in animal models.[6] In the mouse forced swim

test, it dose-dependently inhibited the immobility period with an ED₅₀ of 5.27 mg/kg (i.p.),

comparable to the standard drug venlafaxine.[6] Neurochemical analysis revealed that this
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compound increases the levels of norepinephrine, serotonin, and dopamine in the mouse brain,

suggesting a modulatory effect on these neurotransmitter systems.[6]

Furthermore, derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have

been investigated as high-affinity ligands for the dopamine D₃ receptor.[7] Two such

compounds, the 3-cyano and 4-cyano benzamide derivatives 5s and 5t, displayed very high

affinity for the D₃ receptor with Kᵢ values of 1.2 nM and 3.4 nM, respectively.[7]

Compound Target/Assay Model Activity

1-(7-methoxy-2-

methyl-1,2,3,4-

tetrahydro-isoquinolin-

4-YL)-cyclohexanol

Forced Swim Test Mouse ED₅₀: 5.27 mg/kg, i.p.

Compound 5s D₃ Receptor Binding In vitro Kᵢ: 1.2 nM

Compound 5t D₃ Receptor Binding In vitro Kᵢ: 3.4 nM

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes related to the pharmacological

evaluation of 7-Methoxy-1,2,3,4-tetrahydroquinoline derivatives.
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Anticancer Drug Development Workflow

Synthesis of
7-Methoxy-THQ Derivatives

In Vitro Antiproliferative
Screening (e.g., MTT Assay)

Identification of
Lead Compounds

Mechanism of Action Studies
(e.g., Tubulin Polymerization Assay,
Western Blot for Signaling Proteins)

In Vivo Efficacy Studies
(e.g., Xenograft Models)

Preclinical Development

Click to download full resolution via product page

Caption: A generalized workflow for the discovery and development of anticancer agents based

on the 7-Methoxy-THQ scaffold.
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PI3K/AKT/mTOR Signaling Pathway
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Caption: The PI3K/AKT/mTOR signaling pathway, a target for some anticancer

tetrahydroquinoline derivatives.[4]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are summaries of key experimental protocols cited in the literature for the evaluation of

tetrahydroquinoline and tetrahydroisoquinoline derivatives.

In Vitro Antiproliferative Assay (MTT Assay)
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This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator

of cell viability, proliferation, and cytotoxicity.

Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, A-549) are seeded in 96-well plates

at a specific density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds (e.g., tetrahydroquinoline derivatives) and incubated for a specified period (e.g.,

72 hours).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism

convert the MTT into a purple formazan product.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional

to the number of viable cells.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory

concentration (GI₅₀) is calculated from the dose-response curve.

Receptor Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine

D₃ receptors) are prepared from cultured cells or animal tissues.

Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to

bind to the receptor) and varying concentrations of the test compound.

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.
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Radioactivity Measurement: The radioactivity retained on the filters (representing the bound

radioligand) is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is

then calculated using the Cheng-Prusoff equation, providing a measure of the compound's

binding affinity.

In Vivo Tumor Growth Inhibition Studies (Xenograft
Models)
These studies assess the anticancer efficacy of a compound in a living organism.

Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised

mice.

Tumor Growth: The tumors are allowed to grow to a palpable size.

Compound Administration: The mice are treated with the test compound (e.g., by

intraperitoneal injection or oral gavage) or a vehicle control according to a specific dosing

schedule.

Tumor Measurement: Tumor size is measured regularly (e.g., with calipers), and tumor

volume is calculated.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or after a specific duration. The tumors are then excised and weighed.

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the

tumor volumes or weights in the treated groups to the control group.

Conclusion
The 7-Methoxy-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for

the development of novel therapeutic agents. While direct pharmacological data on the parent

compound is scarce, the diverse and potent activities of its derivatives in the fields of oncology

and neuroscience underscore the significant potential of this chemical motif. The
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antiproliferative, neuro-modulatory, and receptor-specific activities exhibited by these

derivatives provide a strong rationale for the further design, synthesis, and evaluation of novel

compounds based on the 7-methoxy-THQ core. This guide serves as a foundational resource

to stimulate and inform future research in this promising area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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